N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
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Overview
Description
The compound is a complex organic molecule with a cyclohexyl group, a tetrahydrobenzothiolo group, and a pyrimidinyl group. These groups are common in many organic compounds and can have various properties depending on their arrangement and the presence of other functional groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions for similar compounds include oxidation, reduction, and various types of substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Crystal Structures and Molecular Interactions
Studies on similar chemical structures, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveal information on crystal structures and molecular interactions. For instance, research by Subasri et al. (2016, 2017) has shown that these compounds have a folded conformation, which is stabilized by intramolecular hydrogen bonding. This insight into molecular conformation and interaction could be pivotal in drug design, where the 3D structure of molecules affects their biological activity (Subasri et al., 2016); (Subasri et al., 2017).
Antimicrobial and Anticancer Activities
Compounds with thiazolidinone, thiazoline, and thiophene derivatives, synthesized from key intermediates like 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, have shown antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Gouda et al., 2010) (Gouda et al., 2010).
Antifolate and Dihydrofolate Reductase (DHFR) Inhibitors
Research by Gangjee et al. (2007, 2008) on classical and nonclassical antifolates highlights the synthesis of compounds as potential DHFR inhibitors. These molecules are significant in the context of antitumor agents and the treatment of infections caused by opportunistic pathogens (Gangjee et al., 2007); (Gangjee et al., 2008).
Novel Heterocyclic Syntheses
The development of novel heterocyclic compounds, such as those described in the synthesis and characterization studies, indicates a broad range of potential applications in medicinal chemistry. For example, Ali et al. (2010) explored the antimicrobial activity of thiazole, bisthiazole, pyridone, and bispyridone derivatives, suggesting their utility in developing new therapeutic agents (Ali et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS2/c1-12-20-18(24-11-16(23)22-13-7-3-2-4-8-13)17-14-9-5-6-10-15(14)25-19(17)21-12/h13H,2-11H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUOVDJNSLUMEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NC4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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